Cas no 1805352-58-2 (Ethyl 3-chloro-5-(difluoromethyl)-2-iodopyridine-6-carboxylate)
Ethyl 3-chloro-5-(difluoromethyl)-2-iodopyridine-6-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-chloro-5-(difluoromethyl)-2-iodopyridine-6-carboxylate
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- Inchi: 1S/C9H7ClF2INO2/c1-2-16-9(15)6-4(7(11)12)3-5(10)8(13)14-6/h3,7H,2H2,1H3
- InChI Key: BJQBVMLGRJHNCI-UHFFFAOYSA-N
- SMILES: IC1=C(C=C(C(F)F)C(C(=O)OCC)=N1)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 258
- XLogP3: 3.3
- Topological Polar Surface Area: 39.2
Ethyl 3-chloro-5-(difluoromethyl)-2-iodopyridine-6-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029048410-1g |
Ethyl 3-chloro-5-(difluoromethyl)-2-iodopyridine-6-carboxylate |
1805352-58-2 | 97% | 1g |
$1,445.30 | 2022-04-01 |
Ethyl 3-chloro-5-(difluoromethyl)-2-iodopyridine-6-carboxylate Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on Ethyl 3-chloro-5-(difluoromethyl)-2-iodopyridine-6-carboxylate
Comprehensive Overview of Ethyl 3-chloro-5-(difluoromethyl)-2-iodopyridine-6-carboxylate (CAS No. 1805352-58-2)
The compound Ethyl 3-chloro-5-(difluoromethyl)-2-iodopyridine-6-carboxylate (CAS No. 1805352-58-2) is a highly specialized pyridine derivative with significant applications in pharmaceutical and agrochemical research. Its unique structural features, including the presence of chloro, difluoromethyl, and iodo substituents, make it a valuable intermediate in the synthesis of bioactive molecules. Researchers and industry professionals are increasingly interested in this compound due to its potential role in developing novel crop protection agents and drug candidates targeting resistant pathogens.
In recent years, the demand for halogenated pyridine derivatives like Ethyl 3-chloro-5-(difluoromethyl)-2-iodopyridine-6-carboxylate has surged, driven by the need for more efficient pesticide formulations and pharmaceutical intermediates. The compound's CAS No. 1805352-58-2 is frequently searched in scientific databases, reflecting its relevance in medicinal chemistry and material science. Its multifunctional groups allow for diverse chemical modifications, enabling the creation of libraries of derivatives for high-throughput screening.
One of the key advantages of this compound is its compatibility with modern cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecules for drug discovery programs. The iodo substituent at the 2-position of the pyridine ring is particularly reactive, facilitating the introduction of aryl or heteroaryl groups. Meanwhile, the difluoromethyl group enhances metabolic stability, a critical factor in the development of long-acting agrochemicals and therapeutic agents.
From an environmental perspective, the incorporation of fluorine atoms in Ethyl 3-chloro-5-(difluoromethyl)-2-iodopyridine-6-carboxylate aligns with the growing trend toward green chemistry. Fluorinated compounds often exhibit improved efficacy at lower doses, reducing the environmental footprint of agricultural and pharmaceutical products. This aspect resonates with current consumer and regulatory demands for eco-friendly solutions in chemical manufacturing.
In summary, Ethyl 3-chloro-5-(difluoromethyl)-2-iodopyridine-6-carboxylate (CAS No. 1805352-58-2) represents a versatile building block in synthetic chemistry. Its structural complexity and functional diversity make it indispensable for researchers exploring next-generation crop protection and drug development. As the scientific community continues to prioritize sustainable chemistry and precision agriculture, this compound is poised to play an increasingly prominent role in innovation pipelines worldwide.
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